molecular formula C15H14ClNO4S B2704140 N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine CAS No. 360571-16-0

N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine

Cat. No. B2704140
CAS RN: 360571-16-0
M. Wt: 339.79
InChI Key: ZSZHFBYAPZFWGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine is a chemical compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It is commonly known as CGP 28237 and has been extensively studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

Design and Synthesis of Inhibitors

Research into compounds similar to N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine often focuses on the design and synthesis of inhibitors for specific biological targets. For example, the study by Lindsley et al. (2006) explores the development of Glycine Transporter-1 (GlyT1) inhibitors, which are derived from a series of benzamides and have implications for neurological disorders (Lindsley et al., 2006). This line of research highlights the potential for chemical compounds to impact therapeutic strategies for diseases.

Specific Solvation for Chemoselective Reactions

The study by Penso et al. (2003) investigates the solvation effects for the N-chemoselective arylsulfonylation of amino acid esters, demonstrating how specific solvents and conditions can influence chemoselectivity in synthesis processes (Penso et al., 2003). This research area is crucial for developing efficient and selective synthetic routes in pharmaceutical and chemical industries.

Environmental Behavior and Treatment

Krause and Schöler's (2000) study on the behavior of N-(phenylsulfonyl)-glycine and related compounds in a sewage treatment plant provides insights into the environmental fate of chemical substances. It highlights the challenges and considerations in treating chemical pollutants (Krause & Schöler, 2000). Understanding the environmental pathways and degradation mechanisms of synthetic compounds is essential for assessing their ecological impact and developing strategies for pollution control.

Herbicide Resistance and Agricultural Implications

Research into the molecular basis of glyphosate resistance by Pollegioni et al. (2011) explores how genetic modifications can confer herbicide resistance to plants. This has significant implications for agricultural practices, weed management, and the sustainability of crop production (Pollegioni et al., 2011). Such studies are critical for understanding the interactions between agricultural chemicals and biological systems, leading to the development of more effective and sustainable agricultural technologies.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-chloro-2-methylanilino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c1-11-9-12(16)7-8-14(11)17(10-15(18)19)22(20,21)13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZHFBYAPZFWGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine

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